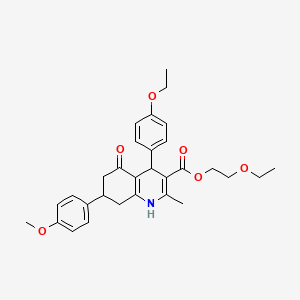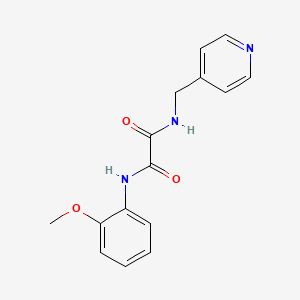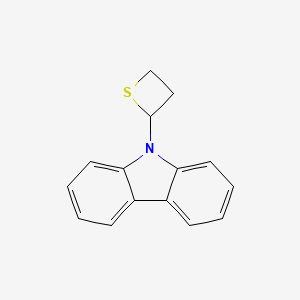
1-(2,5-dimethylphenyl)-2-phenyl-1,2-ethanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-2-phenyl-1,2-ethanedione, also known as dibenzoylmethane (DBM), is an organic compound that belongs to the class of chalconoids. DBM is widely used as a flavoring agent and as a fragrance in the cosmetic industry. However, in recent years, DBM has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of DBM is not fully understood. However, it has been proposed that DBM exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. DBM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DBM has been found to modulate various biochemical and physiological processes. DBM has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. DBM has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DBM has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
DBM has several advantages for lab experiments. DBM is a relatively stable compound that can be easily synthesized and purified. DBM has been found to exhibit low toxicity in animal models, making it a safe compound for in vivo experiments. However, DBM has some limitations for lab experiments. DBM has poor solubility in aqueous solutions, which can limit its bioavailability in vivo. DBM also has low stability under acidic conditions, which can limit its use in acidic environments.
将来の方向性
There are several future directions for the study of DBM. One potential direction is the development of DBM-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of DBM in animal models and humans. Additionally, the development of novel synthesis methods for DBM could improve its purity and yield. Finally, the investigation of the mechanism of action of DBM could provide insights into its therapeutic potential and aid in the development of more effective DBM-based drugs.
合成法
DBM can be synthesized by the reaction of benzil with benzoyl chloride in the presence of a base such as potassium hydroxide. The reaction yields DBM and hydrochloric acid as a byproduct. The purity of DBM can be improved by recrystallization.
科学的研究の応用
DBM has been extensively studied for its potential therapeutic applications. DBM has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. DBM has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. DBM has also been found to reduce inflammation in animal models of inflammatory bowel disease and arthritis.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-8-9-12(2)14(10-11)16(18)15(17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHQIHBNBVHYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-(2-furyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4939180.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4939205.png)
![N-(2,5-dichlorophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4939213.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4939220.png)
![1-(ethylsulfonyl)-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4939227.png)
![methyl 4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzoate](/img/structure/B4939228.png)
![1-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B4939232.png)

![2-(4-chlorophenoxy)-2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4939237.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B4939243.png)
![6-amino-4-(2,5-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4939255.png)


